molecular formula C24H31N3O2 B14231107 N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea CAS No. 489431-22-3

N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea

Cat. No.: B14231107
CAS No.: 489431-22-3
M. Wt: 393.5 g/mol
InChI Key: CMDFRRMXFCTMKL-UHFFFAOYSA-N
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Description

N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea is a complex organic compound that features a piperidine ring, an ethoxy group, and a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea typically involves multiple steps. One common approach starts with the preparation of 2-[2-(Piperidin-1-yl)ethoxy]aniline, which is then reacted with fluorenone derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways . Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the precise mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea is unique due to its combination of a fluorenyl moiety with a piperidine ring and an ethoxy group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

CAS No.

489431-22-3

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

1-[2-(2-piperidin-1-ylethoxy)-9H-fluoren-9-yl]-3-propan-2-ylurea

InChI

InChI=1S/C24H31N3O2/c1-17(2)25-24(28)26-23-21-9-5-4-8-19(21)20-11-10-18(16-22(20)23)29-15-14-27-12-6-3-7-13-27/h4-5,8-11,16-17,23H,3,6-7,12-15H2,1-2H3,(H2,25,26,28)

InChI Key

CMDFRRMXFCTMKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1C2=CC=CC=C2C3=C1C=C(C=C3)OCCN4CCCCC4

Origin of Product

United States

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